molecular formula C19H15N3O3S B446491 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B446491
M. Wt: 365.4g/mol
InChI Key: IMJHADKTFHDDDW-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines benzothiazole, isoxazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Isoxazole Formation: The isoxazole ring can be formed by a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole and isoxazole intermediates using a carboxamide linker. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

Comparison

Compared to these similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to the presence of the isoxazole ring and the phenyl group. These structural features may enhance its binding affinity, specificity, and overall biological activity, making it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-11-16(17(22-25-11)12-6-4-3-5-7-12)18(23)21-19-20-14-9-8-13(24-2)10-15(14)26-19/h3-10H,1-2H3,(H,20,21,23)

InChI Key

IMJHADKTFHDDDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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